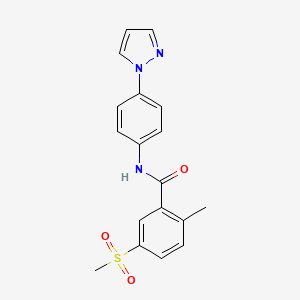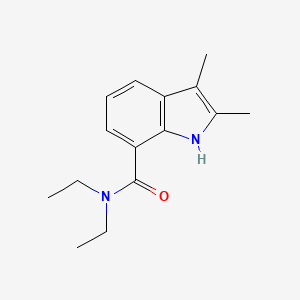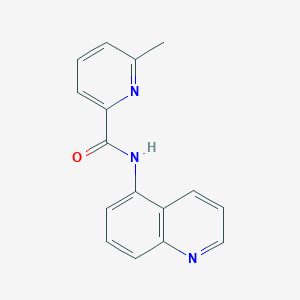
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide, also known as MQPA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MQPA is a heterocyclic compound that belongs to the class of quinoline derivatives.
Wirkmechanismus
The mechanism of action of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is not fully understood. However, studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide inhibits the activity of MMPs, COX-2, and NOS, which are enzymes that play a crucial role in cancer cell invasion, metastasis, and inflammation.
Biochemical and Physiological Effects:
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to exhibit anti-cancer and anti-inflammatory activity in various in vitro and in vivo studies. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide in lab experiments is its low toxicity profile. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide in scientific research. One potential direction is in the development of anti-cancer drugs that target MMPs. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide could be further studied for its potential use in the treatment of inflammatory diseases such as arthritis. Furthermore, the development of new synthesis methods for 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide could lead to the discovery of new derivatives with improved properties. Overall, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has the potential to be a valuable tool for researchers in various fields of scientific research.
Synthesemethoden
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide can be synthesized through a three-step process. The first step involves the synthesis of 6-methylquinoline-5-carboxylic acid, which is then converted into 6-methylquinoline-5-carboxamide in the second step. The final step involves the reaction of 6-methylquinoline-5-carboxamide with pyridine-2-carboxylic acid to yield 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide is in the field of cancer research. Studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide exhibits anti-cancer activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 6-methyl-N-quinolin-5-ylpyridine-2-carboxamide has been shown to inhibit the activity of nitric oxide synthase (NOS), which is another enzyme involved in the inflammatory response.
Eigenschaften
IUPAC Name |
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-15(18-11)16(20)19-14-8-3-7-13-12(14)6-4-10-17-13/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXHTBCSXCHTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-quinolin-5-ylpyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)
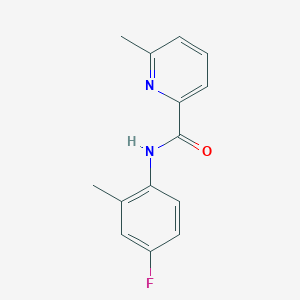
![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)
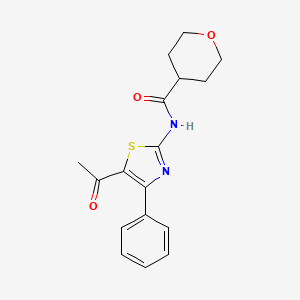
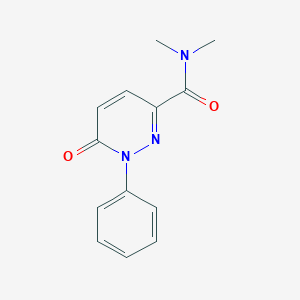
![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)
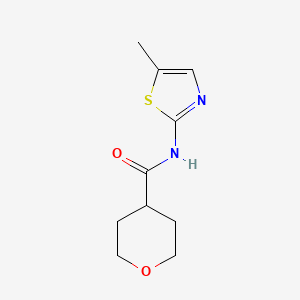
![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)
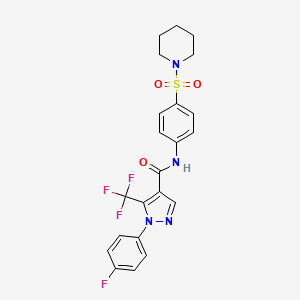
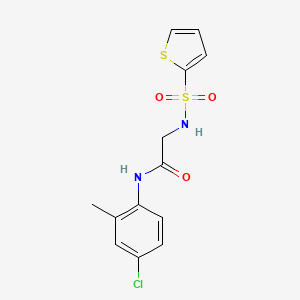
![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)
